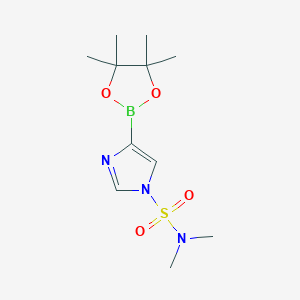

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQXNFBXPCSFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=N2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648393 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-58-8 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H22BNO4S

- Molecular Weight : 311.2 g/mol

- CAS Number : 930596-20-6

- Physical State : Solid

- Density : Approximately 1.1 g/cm³

- Boiling Point : 416.9 °C

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The imidazole and sulfonamide moieties are known to participate in hydrogen bonding and coordination interactions with proteins and enzymes. This interaction is crucial for the inhibition of specific pathways involved in cellular processes.

Anticancer Activity

Research indicates that this compound exhibits selective inhibitory effects on certain cancer cell lines. For instance:

- Aurora Kinases Inhibition : Studies show that compounds with similar structures can inhibit Aurora kinases, which play a critical role in cell division and are often overexpressed in cancer cells. This inhibition leads to reduced proliferation of cancer cells in vitro .

Antiviral Properties

The compound has also been explored for its antiviral potential. In particular:

- Inhibition of β-coronaviruses : The structural modifications in the compound enhance its ability to inhibit viral replication pathways, making it a candidate for further development against viral infections .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of Aurora Kinases | |

| Antiviral | Inhibition of β-coronavirus replication | |

| Enzyme Inhibition | Potential inhibition of CSNK2A |

Detailed Research Findings

- Aurora Kinase Inhibition :

- Antiviral Activity Against Coronaviruses :

- Metabolic Stability :

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties through its ability to inhibit specific protein kinases involved in tumor growth. For instance, studies have demonstrated that similar compounds can selectively inhibit MPS1 kinase, which is overexpressed in various cancers. The inhibition of MPS1 leads to cell cycle arrest and apoptosis in cancer cells .

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole-1-sulfonamide | MPS1 | 0.006 | Inhibition of cell proliferation |

| CCT251455 | MPS1 | 0.16 | Induces apoptosis |

Enzyme Inhibition

The compound's structure allows it to act as a selective inhibitor for several enzymes. Its sulfonamide group enhances binding affinity to active sites of target enzymes compared to non-sulfonamide analogs. This selectivity is crucial for reducing off-target effects and improving therapeutic efficacy .

Bioconjugation

This compound can be utilized in bioconjugation processes due to its boron-containing moiety. Boron compounds are known for their ability to form stable complexes with biomolecules such as proteins and nucleic acids. This property is harnessed in drug delivery systems where targeted delivery is essential .

Diagnostic Applications

The compound's unique chemical properties make it suitable for use in diagnostic assays. Its ability to selectively bind to biological targets allows for the development of sensitive detection methods for biomarkers associated with diseases .

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer for synthesizing advanced materials with specific mechanical and thermal properties. The incorporation of boron into polymer matrices can enhance thermal stability and provide unique optical properties .

Nanotechnology

The compound's ability to form stable complexes with metal nanoparticles has implications in nanotechnology. It can be used as a stabilizing agent in the synthesis of nanoparticles for applications in catalysis and drug delivery .

Case Study 1: Cancer Treatment

A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of a related compound in inhibiting MPS1 activity in vitro and in vivo models of cancer . The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy.

Case Study 2: Bioconjugation Techniques

Research highlighted the use of boron-containing compounds for bioconjugation applications where targeted drug delivery was achieved through selective binding to cancer cells . The study showed improved efficacy and reduced side effects compared to traditional delivery methods.

Comparison with Similar Compounds

Comparison with Structural Analogs

Boronic Ester-Imidazole Derivatives

(a) 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- Molecular Formula : C₁₀H₁₇BN₂O₂

- Molecular Weight : 208.07 g/mol

- Key Differences : Lacks the sulfonamide group, featuring a simpler methyl-substituted imidazole.

- Applications : Primarily used in cross-coupling reactions for biaryl synthesis. Its lower molecular weight and absence of polar sulfonamide reduce solubility in aqueous media compared to the target compound .

(b) 2-(Methyl-d³)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Sulfonamide-Containing Boronates

(a) N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula: C₁₄H₂₁BNO₂

- Molecular Weight : 244.13 g/mol

- Key Differences : Replaces the imidazole-sulfonamide core with an aniline group. This reduces steric hindrance, improving reactivity in aryl-aryl couplings but diminishing versatility in heterocyclic chemistry .

(b) 1-(Methylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Imidazole-Based Sulfonamides Without Boron

(a) 4,5-Diiodo-N,N-dimethylimidazole-1-sulfonamide

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Reactivity in Suzuki-Miyaura Coupling:

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a convergent approach involving:

- Formation of the imidazole-1-sulfonamide scaffold.

- Introduction of the boronate ester functionality via boronic acid or boronate ester intermediates.

- Installation of N,N-dimethyl groups on the sulfonamide nitrogen.

This sequence ensures the preservation of sensitive boronate ester groups and the integrity of the imidazole ring system.

Stepwise Preparation Details

Step 1: Synthesis of Imidazole-1-sulfonamide Intermediate

- Starting from imidazole or an imidazole derivative, the sulfonamide group is introduced by reaction with N,N-dimethylsulfamoyl chloride (N,N-dimethylsulfamoylchloride, DMS-Cl).

- This reaction typically proceeds in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere at low temperatures (0 °C to room temperature).

- The sulfonylation selectively occurs at the imidazole nitrogen, yielding the N,N-dimethylsulfonamide imidazole intermediate.

Step 2: Introduction of the Boronate Ester Group

- The 4-position of the imidazole ring is functionalized with a boronate ester moiety.

- This is commonly achieved via palladium-catalyzed borylation reactions (e.g., Miyaura borylation) using bis(pinacolato)diboron as the boron source.

- The precursor for this step is typically a 4-halogenated (e.g., brominated) N,N-dimethyl-1H-imidazole-1-sulfonamide.

- Reaction conditions involve Pd catalysts (such as Pd(dppf)Cl2), base (e.g., potassium acetate), and solvents like dimethylformamide or dioxane, heated at 80–100 °C for several hours.

- The product is the target boronate ester, N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide.

Step 3: Purification and Characterization

- The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexane).

- Final compound purity typically exceeds 95%, confirmed by NMR, LC-MS, and HPLC analyses.

- The compound is isolated as a solid, stable under sealed, dry, room temperature storage conditions.

Alternative Synthetic Routes

- Some protocols start from imidazole-4-carbaldehyde derivatives, which are first protected as N,N-dimethylsulfonamides, then converted via reduction and subsequent functional group transformations to install the boronate ester.

- Oxidative coupling and Mills reaction strategies have been applied for related compounds, but the Pd-catalyzed borylation remains the most direct and efficient method for this specific compound.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonamide formation | N,N-dimethylsulfamoyl chloride, base | 0 °C to RT | 1–3 hours | 80–90 | Anhydrous solvent, inert gas |

| Halogenation (if required) | NBS or similar halogenating agent | 0 °C to RT | 1–2 hours | 70–85 | Selective 4-position halogen |

| Miyaura borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc | 80–100 °C | 6–12 hours | 75–90 | Inert atmosphere |

| Purification | Silica gel chromatography | Ambient | Variable | — | Column chromatography |

Yields are generally high for each step, with the overall synthesis efficiency benefiting from mild reaction conditions that preserve the boronate ester functionality.

Analytical and Research Findings

- NMR spectroscopy confirms the presence of characteristic imidazole protons and the pinacol boronate ester methyl groups.

- LC-MS analysis shows molecular ion peaks consistent with the molecular weight of 301.18 g/mol.

- UV-Vis spectroscopy studies on related compounds indicate stability of the boronate ester under ambient light, relevant for handling and storage.

- Photochemical stability and resistance to photobleaching have been documented for analogues, supporting the robustness of the compound under experimental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.